N-[1-[(1-tert-butyltriazol-4-yl)methyl]piperidin-3-yl]-3-fluorobenzenesulfonamide
Description
N-[1-[(1-tert-butyltriazol-4-yl)methyl]piperidin-3-yl]-3-fluorobenzenesulfonamide is a complex organic compound that features a combination of triazole, piperidine, and fluorobenzenesulfonamide moieties
Properties
IUPAC Name |
N-[1-[(1-tert-butyltriazol-4-yl)methyl]piperidin-3-yl]-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN5O2S/c1-18(2,3)24-13-16(20-22-24)12-23-9-5-7-15(11-23)21-27(25,26)17-8-4-6-14(19)10-17/h4,6,8,10,13,15,21H,5,7,9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXHHNUCCLMHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CN2CCCC(C2)NS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(1-tert-butyltriazol-4-yl)methyl]piperidin-3-yl]-3-fluorobenzenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is often synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the use of an alkyne and an azide in the presence of a copper catalyst.
Piperidine Derivative Synthesis: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Sulfonamide Formation: The final step involves the sulfonation of the fluorobenzene ring followed by the coupling of the sulfonyl chloride with the piperidine-triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The fluorobenzene ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
N-[1-[(1-tert-butyltriazol-4-yl)methyl]piperidin-3-yl]-3-fluorobenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Materials Science: Its potential use in the development of new materials with specific electronic or photonic properties is being explored.
Mechanism of Action
The mechanism of action of N-[1-[(1-tert-butyltriazol-4-yl)methyl]piperidin-3-yl]-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting enzymes that require metal cofactors. The piperidine ring may interact with neurotransmitter receptors, while the sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
BTTAA: A similar compound used in copper-catalyzed azide-alkyne cycloaddition reactions.
BTTES: Another triazole-based compound with applications in click chemistry.
Uniqueness
N-[1-[(1-tert-butyltriazol-4-yl)methyl]piperidin-3-yl]-3-fluorobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
